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Introduction
AT-2266, also known as Enoxacin, is a synthetic fluoroquinolone, a class of broad-spectrum

antibacterial agents.[1] It is a 1,8-naphthyridine derivative and is structurally related to nalidixic

acid.[1] This technical guide provides an in-depth overview of the antibacterial properties and

efficacy of AT-2266, with a focus on its mechanism of action, in vitro and in vivo activity, and

detailed experimental protocols for its evaluation.

Mechanism of Action
AT-2266 exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA

replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] This dual-

targeting mechanism contributes to its potent antibacterial activity.

The key steps in the mechanism of action are as follows:

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient

double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate

replicated chromosomes, respectively.[5]

AT-2266 Intervention: AT-2266 binds to the enzyme-DNA complex, stabilizing it.[5][6] This

traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.
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Inhibition of DNA Synthesis: The formation of the stable ternary complex of AT-2266, the

enzyme, and DNA blocks the progression of the replication fork, leading to a rapid and

reversible inhibition of DNA synthesis.[5]

Induction of Cell Death: At sufficient concentrations, the accumulation of double-strand DNA

breaks triggers the bacterial SOS response and ultimately leads to cell death.[5]

The IC50 values for the inhibition of these enzymes by enoxacin are 126 µg/ml for DNA gyrase

and 26.5 µg/ml for topoisomerase IV.[2]
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Diagram 1: Mechanism of action of AT-2266 (Enoxacin).
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In Vitro Antibacterial Efficacy
AT-2266 has demonstrated a broad spectrum of in vitro activity against a wide range of Gram-

positive and Gram-negative bacteria.[3][7][8] Its potency is generally comparable to or greater

than other quinolones like norfloxacin and significantly higher than older agents such as

nalidixic acid.

Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of AT-2266

against various clinical isolates. The MIC90 represents the concentration required to inhibit the

growth of 90% of the tested strains.

Table 1: In Vitro Activity of AT-2266 against Enterobacteriaceae

Organism Number of Strains MIC90 (mg/L) Reference

Escherichia coli 22451 (part of total) ≤0.25 - 2 [7]

Klebsiella spp. 22451 (part of total) ≤0.25 - 2 [7]

Enterobacter spp. 362 (part of total) >1.0 [3]

Serratia spp. 362 (part of total) >1.0 [3]

Proteus mirabilis 740 (part of total) ≤0.8 [8]

Morganella morganii 740 (part of total) ≤0.8 [8]

Citrobacter freundii 22451 (part of total) Variable [7]

Table 2: In Vitro Activity of AT-2266 against Other Gram-Negative Bacteria
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Organism Number of Strains MIC90 (mg/L) Reference

Pseudomonas

aeruginosa
3540 2 [7]

Acinetobacter

calcoaceticus
260 4 [7]

Haemophilus

influenzae
22451 (part of total) ≤0.25 [7]

Neisseria

gonorrhoeae
22451 (part of total) ≤0.25 [7]

Table 3: In Vitro Activity of AT-2266 against Gram-Positive Bacteria

Organism Number of Strains MIC90 (mg/L) Reference

Staphylococcus

aureus
2635 2 [7]

Staphylococcus

epidermidis
837 2 [7]

Streptococci 22451 (part of total) 8 - 32 [7]

Table 4: In Vitro Activity of AT-2266 against Aminoglycoside-Resistant Pseudomonas

aeruginosa

Strain Type Number of Strains MIC90 (µg/mL) Reference

Aminoglycoside-

Susceptible
101 1.0 - 2.0 [9]

Aminoglycoside-

Resistant
105 2.0 - 4.0 [9]

In Vivo Efficacy
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The in vivo efficacy of AT-2266 has been evaluated in various animal models of infection,

demonstrating its potential for treating systemic and localized bacterial infections.

Mouse Sepsis Model
In a murine sepsis model, AT-2266 has been shown to improve survival rates and reduce

bacterial load. The following is a general experimental workflow for evaluating the in vivo

efficacy of AT-2266 in a mouse sepsis model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2672701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Culture
Preparation
(e.g., E. coli)

Induction of Sepsis
in Mice

(Intraperitoneal Injection)

Treatment Groups:
- Vehicle Control

- AT-2266 (various doses)
- Comparator Antibiotic

Monitoring of Mice:
- Survival

- Clinical Signs of Sepsis

Bacterial Load
Determination

(Blood, Spleen, Liver)

Data Analysis:
- Survival Curves

- Comparison of Bacterial Loads

Click to download full resolution via product page

Diagram 2: Experimental workflow for a mouse sepsis model.

Experimental Protocols
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Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

5.1.1 Materials

AT-2266 (Enoxacin) powder

Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial strains for testing

Sterile saline (0.85%)

0.5 McFarland turbidity standard

Spectrophotometer

Incubator (35°C ± 2°C)

5.1.2 Procedure

Preparation of AT-2266 Stock Solution: Prepare a stock solution of AT-2266 at a

concentration of 1280 µg/mL in a suitable solvent.

Preparation of Serial Dilutions:

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

Add 200 µL of the AT-2266 stock solution to well 1.
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Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing

thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well

11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control

(no bacteria).

Inoculum Preparation:

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and

suspend them in sterile saline.

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL.

Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension

to wells 1 through 11. The final volume in each well will be 200 µL.

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

MIC Determination: The MIC is the lowest concentration of AT-2266 that completely inhibits

visible growth of the organism. This can be determined by visual inspection or by reading the

optical density at 600 nm using a microplate reader.

In Vivo Mouse Sepsis Model Protocol
This protocol provides a framework for evaluating the efficacy of AT-2266 in a murine model of

sepsis induced by intraperitoneal injection of bacteria.

5.2.1 Materials

AT-2266 (Enoxacin) for injection

Vehicle solution (e.g., sterile saline)

Pathogenic bacterial strain (e.g., Escherichia coli)
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Appropriate growth medium (e.g., Luria-Bertani broth)

Mice (e.g., BALB/c or C57BL/6)

Sterile syringes and needles

Equipment for euthanasia and tissue homogenization

5.2.2 Procedure

Bacterial Preparation:

Culture the bacterial strain to mid-log phase in the appropriate broth.

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the

desired concentration (e.g., 1 x 10⁸ CFU/mL).

Induction of Sepsis:

Inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension.

Treatment:

At a predetermined time post-infection (e.g., 1-2 hours), randomize the mice into treatment

groups.

Administer AT-2266 at various doses (e.g., 10, 25, 50 mg/kg) via a specified route (e.g.,

subcutaneous or intravenous).

Include a vehicle control group and a positive control group (a known effective antibiotic).

Monitoring:

Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection,

hypothermia) at regular intervals for a specified period (e.g., 7 days).

Bacterial Load Determination (at a specified time point, e.g., 24 hours post-infection):

Euthanize a subset of mice from each group.
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Aseptically collect blood, spleen, and liver samples.

Homogenize the tissue samples in sterile PBS.

Perform serial dilutions of the blood and tissue homogenates and plate on appropriate

agar plates.

Incubate the plates and count the number of colony-forming units (CFU) to determine the

bacterial load per mL of blood or gram of tissue.

Data Analysis:

Compare the survival rates between the treatment groups using Kaplan-Meier survival

analysis.

Compare the bacterial loads between the groups using appropriate statistical tests (e.g., t-

test or ANOVA).

Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of AT-2266 over time.

5.3.1 Materials

AT-2266 (Enoxacin)

Bacterial strain

Appropriate broth medium (e.g., CAMHB)

Sterile culture tubes or flasks

Shaking incubator

Apparatus for serial dilutions and plating

5.3.2 Procedure
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Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of

growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in the appropriate broth.

Assay Setup:

Prepare tubes or flasks containing the broth with AT-2266 at various concentrations (e.g.,

0.5x, 1x, 2x, and 4x the MIC).

Include a growth control tube without any antibiotic.

Incubation and Sampling:

Inoculate each tube with the prepared bacterial suspension.

Incubate the tubes at 35°C ± 2°C in a shaking incubator.

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from

each tube.

Viable Cell Count:

Perform serial dilutions of each aliquot in sterile saline or PBS.

Plate a known volume of the appropriate dilutions onto agar plates.

Incubate the plates for 18-24 hours.

Count the colonies to determine the CFU/mL at each time point.

Data Analysis:

Plot the log10 CFU/mL versus time for each concentration of AT-2266 and the growth

control.

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial

inoculum. A bacteriostatic effect is a <3-log10 reduction.
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Diagram 3: Experimental workflow for a time-kill curve assay.

Conclusion
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AT-2266 (Enoxacin) is a potent fluoroquinolone antibacterial agent with a well-defined

mechanism of action and a broad spectrum of activity against clinically relevant bacteria. The

data presented in this guide, along with the detailed experimental protocols, provide a

comprehensive resource for researchers and drug development professionals working with this

compound. Further investigation into its efficacy against emerging resistant pathogens and its

potential in combination therapies is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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